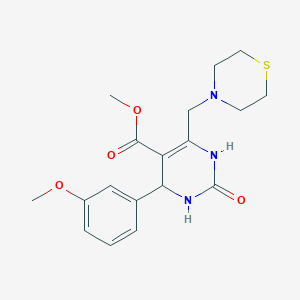![molecular formula C16H11FN4O B11468039 9-Fluoro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11468039.png)
9-Fluoro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and quinazoline rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 9-Fluoro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves multiple steps, including the formation of the triazole ring and the subsequent fusion with the quinazoline ring. Common synthetic routes include:
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between the starting materials, leading to higher yields and shorter reaction times.
Metal-mediated reaction: Metal catalysts such as palladium or copper are used to facilitate the coupling of the triazole and quinazoline rings.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rates and yields by increasing the energy of the reactants.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to transfer reactants between different phases, improving the reaction efficiency.
Chemical Reactions Analysis
9-Fluoro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-Fluoro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and the inhibition of pathogen growth . The triazole and quinazoline rings in its structure allow it to form strong interactions with its targets, enhancing its biological activity .
Comparison with Similar Compounds
Similar compounds to 9-Fluoro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline include:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound has similar antiviral and antimicrobial activities but differs in its structural features and specific biological targets.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has diverse pharmacological activities, including anticancer and anti-inflammatory properties, and differs in its ring structure and specific applications.
Quinazoline derivatives: These compounds share the quinazoline ring structure and have various biological activities, including anticancer and antimicrobial properties.
Properties
Molecular Formula |
C16H11FN4O |
|---|---|
Molecular Weight |
294.28 g/mol |
IUPAC Name |
9-fluoro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C16H11FN4O/c1-22-12-5-2-10(3-6-12)15-19-20-16-13-8-11(17)4-7-14(13)18-9-21(15)16/h2-9H,1H3 |
InChI Key |
YFTUHHQTWSKIHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(2-fluorobenzyl)oxy]phenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11467962.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11467963.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide](/img/structure/B11467966.png)
![N,N-diethyl-3,4-dimethoxy-5-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzamide](/img/structure/B11467967.png)
![7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11467974.png)
![3-[(4-Nitrobenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B11467980.png)
![14,14-dimethyl-N-(3-morpholin-4-ylpropyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide](/img/structure/B11467986.png)
![N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide](/img/structure/B11467987.png)

![1-[4-(3-Bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11468004.png)
![6-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11468007.png)
![3H-Imidazo[1,5-b][1,2,4]triazole-2,5-dione, 6,7-dihydro-6-phenyl-3-(2-propynyl)-](/img/structure/B11468014.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11468019.png)
![3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazolin-4(3H)-one](/img/structure/B11468038.png)
